molecular formula C7H7NaO B1680321 Sodium m-cresolate CAS No. 3019-89-4

Sodium m-cresolate

Cat. No.: B1680321
CAS No.: 3019-89-4
M. Wt: 130.12 g/mol
InChI Key: QOINKMNRLBCJOP-UHFFFAOYSA-M
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Description

Sodium m-cresolate, also known as this compound, is an organic compound with the molecular formula C7H7NaO. It is a derivative of phenol where a methyl group is substituted at the meta position, and the phenolic hydrogen is replaced by a sodium ion. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium m-cresolate can be synthesized through several methods:

Chemical Reactions Analysis

Sodium m-cresolate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert quinones back to hydroquinones. Reducing agents such as sodium borohydride are typically used.

    Electrophilic Aromatic Substitution: The aromatic ring of phenol, 3-methyl-, sodium salt (1:1) is highly reactive towards electrophilic substitution due to the activating effect of the hydroxyl group.

Scientific Research Applications

Sodium m-cresolate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other aromatic compounds.

    Biology: The compound is used in various biochemical assays and as a preservative in biological samples.

    Medicine: It has applications in the formulation of antiseptics and disinfectants.

    Industry: It is used in the production of resins, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of phenol, 3-methyl-, sodium salt (1:1) involves its interaction with various molecular targets:

Comparison with Similar Compounds

Sodium m-cresolate can be compared with other similar compounds:

    Phenol: Unlike phenol, phenol, 3-methyl-, sodium salt (1:1) has a methyl group at the meta position, which affects its reactivity and solubility.

    m-Cresol: m-Cresol is the parent compound of phenol, 3-methyl-, sodium salt (1:1). The sodium salt form is more soluble in water and has different chemical properties.

    Other Cresols: o-Cresol and p-Cresol are isomers of m-Cresol.

Properties

CAS No.

3019-89-4

Molecular Formula

C7H7NaO

Molecular Weight

130.12 g/mol

IUPAC Name

sodium;3-methylphenolate

InChI

InChI=1S/C7H8O.Na/c1-6-3-2-4-7(8)5-6;/h2-5,8H,1H3;/q;+1/p-1

InChI Key

QOINKMNRLBCJOP-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC(=CC=C1)[O-].[Na+]

SMILES

CC1=CC(=CC=C1)[O-].[Na+]

Canonical SMILES

CC1=CC(=CC=C1)[O-].[Na+]

Appearance

Solid powder

3019-89-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

108-39-4 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phenol, 3-methyl-, sodium salt (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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